Galanin (1-13)-Mastoparan

説明

Galanin (1-13)-Mastoparan is a chimeric peptide that combines the first 13 amino acids of galanin with mastoparan, a peptide derived from wasp venom. Galanin is a neuropeptide involved in various physiological processes, including modulation of neurotransmitter release, regulation of hormone secretion, and influence on feeding behavior and pain perception. Mastoparan, on the other hand, is known for its ability to activate G-proteins and stimulate various cellular responses.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Galanin (1-13)-Mastoparan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods: While industrial-scale production of such peptides is less common, it can be achieved using automated peptide synthesizers and large-scale purification systems. The key steps remain similar to laboratory synthesis but are scaled up to accommodate larger quantities.

化学反応の分析

Types of Reactions: Galanin (1-13)-Mastoparan can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or TCEP.

Substitution: Specific amino acid derivatives and coupling agents.

Major Products Formed:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

科学的研究の応用

1.1 Interaction with Na+,K(+)-ATPase

Galanin (1-13)-Mastoparan exhibits a biphasic effect on Na+,K(+)-ATPase activity. At a concentration of 4 µM, it activates the enzyme, while higher concentrations (IC50 of 100 µM) lead to inhibition. Importantly, galparan can counteract the inhibitory effects of ouabain on Na+,K(+)-ATPase, demonstrating its potential in modulating ion transport mechanisms in cells .

1.2 GTPase Activity Modulation

In studies involving rat brain cortical membranes, galparan was found to noncompetitively inhibit GTPase activity, while mastoparan activated it. This duality suggests that galparan may play a role in regulating G protein signaling pathways, which are critical for various cellular responses .

Therapeutic Applications

2.1 Antimicrobial Properties

Research indicates that mastoparan and its analogs, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These peptides can disrupt bacterial membranes, making them potential candidates for developing new antimicrobial agents .

2.2 Antitumor Activity

This compound has shown promise in antitumor applications. Studies have indicated that mastoparan analogs can inhibit tumor cell growth and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Case Studies

3.1 Study on Na+,K(+)-ATPase Activation

A study highlighted the activation of Na+,K(+)-ATPase by galparan at low concentrations, emphasizing its role in enhancing cellular ion homeostasis. This finding was significant in understanding how chimeric peptides can influence cellular functions related to energy metabolism .

3.2 GTPase Activity Inhibition

Another research effort demonstrated that galparan's inhibition of GTPase activity could be crucial in understanding neurological signaling processes. The study provided insights into how this peptide could modulate neuronal responses via G protein pathways .

Data Tables

| Property | Galanin (1-13) | Mastoparan | This compound |

|---|---|---|---|

| IC50 for Na+,K(+)-ATPase | Not applicable | 7.5 µM | 100 µM (inhibition) |

| Activation Concentration | Not applicable | Not applicable | 4 µM (activation) |

| Antimicrobial Activity | Low | High | Moderate |

| Antitumor Activity | Low | Moderate | High |

作用機序

Galanin (1-13)-Mastoparan exerts its effects primarily through interaction with GPCRs. The galanin portion binds to galanin receptors (GalR1, GalR2, and GalR3), while the mastoparan segment activates G-proteins. This dual action leads to various cellular responses, including modulation of intracellular signaling pathways such as PI3K-Akt and inhibition of caspase activity.

類似化合物との比較

Galanin (1-16): Another fragment of galanin with similar receptor-binding properties.

M617: A chimeric peptide combining galanin (1-13) with bradykinin, showing specificity for GalR1.

Galanin-like Peptide (GALP): Shares sequence homology with galanin and binds to the same receptors.

Uniqueness: Galanin (1-13)-Mastoparan is unique due to its chimeric nature, combining the properties of both galanin and mastoparan. This dual functionality allows it to modulate GPCR signaling more effectively and provides a versatile tool for studying receptor-ligand interactions and developing therapeutic agents.

生物活性

Galanin (1-13)-Mastoparan, also known as galparan, is a chimeric peptide that combines the N-terminal 13 amino acids of the neuropeptide galanin with the mastoparan amide sequence. This unique structure endows it with various biological activities, particularly in modulating enzyme activity, immune responses, and cellular differentiation. This article reviews the biological activity of galparan, supported by research findings and data tables.

Structure and Composition

This compound is composed of:

- Galanin (1-13) : A neuropeptide involved in various physiological processes including pain modulation, appetite regulation, and neuroprotection.

- Mastoparan : A wasp venom peptide that exhibits antimicrobial properties and can activate mast cells.

The combination of these two peptides results in a compound that retains the functional properties of both components while enhancing their biological efficacy.

Interaction with Na+,K(+)-ATPase

Research indicates that galparan exhibits a biphasic interaction with Na+,K(+)-ATPase:

- Activation : At a concentration of 4 µM, galparan activates Na+,K(+)-ATPase, enhancing its activity.

- Inhibition : At higher concentrations (IC50 = 100 µM), it inhibits the enzyme's function. This dual action suggests a complex regulatory mechanism influenced by ATP levels .

Modulation of Cytokine Expression

Galanin has been shown to significantly influence cytokine and chemokine expression in macrophages:

- In polarized macrophages (stimulated with interferon-gamma and lipopolysaccharide), galanin treatment resulted in upregulation of pro-inflammatory cytokines.

- Conversely, in unpolarized macrophages, it led to downregulation of cytokine expression, indicating its role as a modulator in immune responses .

Immune System Modulation

This compound plays a critical role in the differentiation and function of immune cells:

- Mucosal Mast Cells : Studies show that galanin promotes the differentiation of mucosal mast cells (MMCs) from bone marrow-derived mast cells. This process is crucial for maintaining mucosal immunity and inflammation regulation .

- Natural Killer Cells : Galanin modulates interferon-gamma production in natural killer (NK) cells, indicating its potential role in enhancing innate immune responses .

Antimicrobial Properties

The mastoparan component contributes to antimicrobial activities:

- Galparan exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes and enhancing permeability .

Table 1: Summary of Biological Activities of this compound

特性

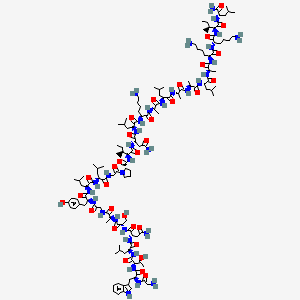

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H222N34O32/c1-25-73(17)107(131(197)154-89(110(140)176)50-66(3)4)164-119(185)88(40-31-34-48-136)152-118(184)87(39-30-33-47-135)151-113(179)78(22)148-121(187)92(53-69(9)10)155-114(180)77(21)144-112(178)76(20)147-120(186)91(52-68(7)8)156-115(181)79(23)146-117(183)86(38-29-32-46-134)153-122(188)93(54-70(11)12)159-126(192)99(60-103(139)172)162-132(198)108(74(18)26-2)165-130(196)101-41-35-49-167(101)106(175)64-143-116(182)90(51-67(5)6)157-123(189)94(55-71(13)14)158-125(191)96(57-81-42-44-83(170)45-43-81)150-105(174)63-142-111(177)75(19)145-129(195)100(65-168)163-127(193)98(59-102(138)171)160-124(190)95(56-72(15)16)161-133(199)109(80(24)169)166-128(194)97(149-104(173)61-137)58-82-62-141-85-37-28-27-36-84(82)85/h27-28,36-37,42-45,62,66-80,86-101,107-109,141,168-170H,25-26,29-35,38-41,46-61,63-65,134-137H2,1-24H3,(H2,138,171)(H2,139,172)(H2,140,176)(H,142,177)(H,143,182)(H,144,178)(H,145,195)(H,146,183)(H,147,186)(H,148,187)(H,149,173)(H,150,174)(H,151,179)(H,152,184)(H,153,188)(H,154,197)(H,155,180)(H,156,181)(H,157,189)(H,158,191)(H,159,192)(H,160,190)(H,161,199)(H,162,198)(H,163,193)(H,164,185)(H,165,196)(H,166,194)/t73-,74-,75-,76-,77-,78-,79-,80+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-,109-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAIPWKSPHFHFZ-BUBYYDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H222N34O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2809.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177352-81-7 | |

| Record name | 177352-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。